3,5-ジフルオロ-2-メチルベンズアミド

概要

説明

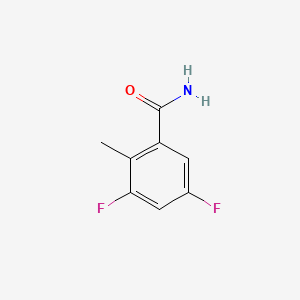

3,5-Difluoro-2-methylbenzamide is an organic compound with the molecular formula C₈H₇F₂NO. It is a derivative of benzamide, where two fluorine atoms are substituted at the 3rd and 5th positions, and a methyl group is substituted at the 2nd position of the benzene ring.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 3,5-difluoro-2-methylbenzamide. For instance:

- In Vitro Studies : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate significant inhibition of cell growth, suggesting it may act as a potential lead compound in cancer therapy .

Antimicrobial Properties

The antimicrobial activity of similar benzamide derivatives has been explored extensively. Research indicates that modifications to the benzamide structure can enhance activity against a range of pathogens, including bacteria and fungi .

Material Science Applications

3,5-Difluoro-2-methylbenzamide has also been investigated for its role in materials science:

- Polymer Chemistry : The compound's unique fluorinated structure can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. This makes it suitable for applications in coatings and advanced materials .

Case Study 1: Anticancer Screening

A study conducted by the National Cancer Institute assessed the efficacy of various benzamide derivatives against a panel of cancer cell lines. The results showed that compounds with similar structural features to 3,5-difluoro-2-methylbenzamide exhibited promising antitumor activity, with some derivatives achieving GI50 values below 20 μM .

Case Study 2: Antimicrobial Efficacy

Research published on salicylanilide derivatives demonstrated that compounds with similar functional groups displayed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests that further exploration into the structure-activity relationship of 3,5-difluoro-2-methylbenzamide could yield effective antimicrobial agents .

作用機序

Target of action

The presence of the difluoro and methyl groups may influence the compound’s binding affinity and specificity .

Mode of action

Without specific information, it’s difficult to say how 3,5-Difluoro-2-methylbenzamide interacts with its targets. Generally, benzamides can act as inhibitors, activators, or modulators of their target proteins or enzymes, depending on the specific structure of the compound and the nature of the target .

Biochemical pathways

Benzamides can participate in a variety of biochemical processes, depending on their specific targets .

Pharmacokinetics

Factors such as the compound’s size, polarity, and solubility can influence its pharmacokinetic properties .

Result of action

Without specific information on the compound’s targets and mode of action, it’s difficult to predict the molecular and cellular effects of 3,5-Difluoro-2-methylbenzamide .

Action environment

The action, efficacy, and stability of 3,5-Difluoro-2-methylbenzamide can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

準備方法

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of 2-methylbenzamide using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of 3,5-Difluoro-2-methylbenzamide may involve more scalable processes such as continuous flow fluorination, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield .

化学反応の分析

Types of Reactions

3,5-Difluoro-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Oxidation: 3,5-Difluoro-2-methylbenzoic acid.

Reduction: 3,5-Difluoro-2-methylbenzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

類似化合物との比較

Similar Compounds

- 3,5-Difluorobenzamide

- 2,4-Difluoro-3-methylbenzamide

- 3,5-Difluoro-4-methylbenzamide

Uniqueness

3,5-Difluoro-2-methylbenzamide is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds .

生物活性

3,5-Difluoro-2-methylbenzamide is an organic compound notable for its unique structural features, including the presence of two fluorine atoms on the benzene ring and a methyl group at the second position. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science.

Chemical Structure and Properties

- Molecular Formula : C₉H₈F₂N

- Molecular Weight : Approximately 171.15 g/mol

- Functional Groups : Amide group, fluorine substituents

The compound's structure influences its chemical reactivity and biological activity. The electron-withdrawing effect of the fluorine atoms can enhance its interaction with biological targets, making it a candidate for various applications.

Antioxidant and Antibacterial Activities

Research indicates that 3,5-difluoro-2-methylbenzamide is used in synthesizing novel benzamide compounds exhibiting antioxidant and antibacterial activities. A study demonstrated that several synthesized compounds showed superior total antioxidant capacity, free radical scavenging ability, and metal chelation compared to standard compounds. The following table summarizes some key findings related to its biological activities:

| Activity Type | Observation | Reference |

|---|---|---|

| Antioxidant | Enhanced total antioxidant activity compared to standards | |

| Antibacterial | Effective against various bacterial strains | |

| Metal Chelation | Significant chelation ability observed |

The biological activity of 3,5-difluoro-2-methylbenzamide may be attributed to its ability to interact with specific biological targets. For instance, studies have shown that compounds with similar structural features can exhibit varying degrees of activity against enzymes and receptors involved in disease processes. The dual fluorination may enhance binding affinity due to increased lipophilicity and altered electronic properties.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various benzamide derivatives, 3,5-difluoro-2-methylbenzamide was found to demonstrate significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antibacterial activity comparable to established antibiotics.

- Antioxidant Studies : Another investigation focused on the antioxidant potential of this compound revealed that it effectively scavenged free radicals and reduced oxidative stress markers in vitro. This suggests a potential role in preventing oxidative damage in biological systems.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3,5-difluoro-2-methylbenzamide, a comparison with structurally related compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluorobenzamide | One fluorine atom | Less electron-withdrawing effect |

| 4-Fluorobenzamide | One fluorine atom at para position | Different regioselectivity in reactions |

| 3,4-Difluorobenzamide | Two fluorine atoms at adjacent positions | Potentially different biological activity |

| 2-Methylbenzamide | No fluorine atoms | Lacks enhanced reactivity due to fluorines |

| N,N-Dimethylbenzamide | No fluorine atoms; dimethyl substitution | Different steric and electronic properties |

The comparative analysis highlights how the dual fluorination in 3,5-difluoro-2-methylbenzamide may influence both its chemical reactivity and biological activity differently compared to other similar compounds.

特性

IUPAC Name |

3,5-difluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASBWMSGTUCOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298874 | |

| Record name | Benzamide, 3,5-difluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-37-5 | |

| Record name | Benzamide, 3,5-difluoro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3,5-difluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。